![molecular formula C16H14ClN3O4 B2973592 [1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate CAS No. 923857-02-7](/img/structure/B2973592.png)
[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a carbamoyl group (CONH2), which is a functional group derived from carbamic acid and has the general structure R-CO-NH2 .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyridine ring could potentially participate in resonance, contributing to the stability of the molecule .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the carbamoyl group might undergo reactions typical of amides, such as hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a pyridine ring might make the compound aromatic and polar . The carbamoyl group could potentially form hydrogen bonds, influencing the compound’s solubility .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-(4-carbamoylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-9(24-16(23)11-4-7-13(17)19-8-11)15(22)20-12-5-2-10(3-6-12)14(18)21/h2-9H,1H3,(H2,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODZFZPIRNMDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

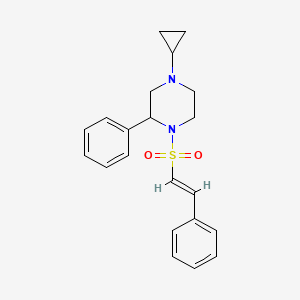

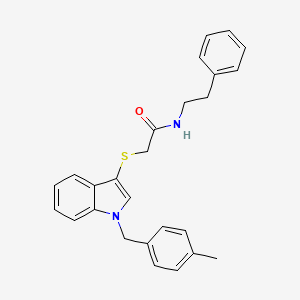
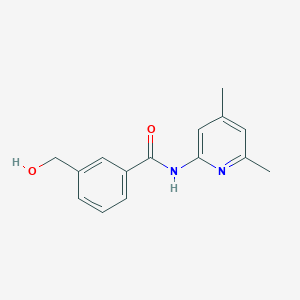


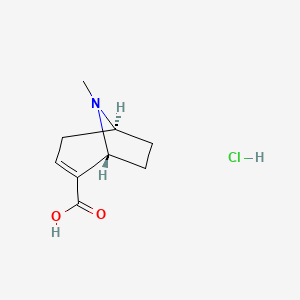
![ethyl 4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2973519.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide](/img/structure/B2973521.png)
![[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester](/img/structure/B2973524.png)
![3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde](/img/structure/B2973525.png)
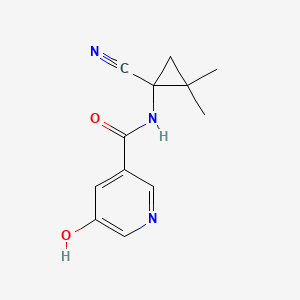
![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-(4-pyridinyl)-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2973529.png)
![N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2973532.png)